Product packaging for Uracil, 5-((imidazol-2-ylthio)methyl)-(Cat. No.:CAS No. 24648-61-1)

Uracil, 5-((imidazol-2-ylthio)methyl)-

Cat. No.: B14700628
CAS No.: 24648-61-1
M. Wt: 224.24 g/mol
InChI Key: VPYDCKMUGXSIJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Uracil, 5-((imidazol-2-ylthio)methyl)-, is a novel synthetic uracil derivative intended for research applications. Uracil serves as a fundamental pharmacophore in medicinal chemistry, with its derivatives demonstrating significant therapeutic potential across a spectrum of diseases, including viral infections, cancer, and autoimmune disorders . The specific modification at the 5-position with an (imidazol-2-ylthio)methyl moiety is designed to explore novel biological activities. This hybrid structure combines the pyrimidine base, crucial for nucleic acid metabolism, with an imidazole-thioether group, a feature present in certain pharmacologically active compounds . Researchers can investigate this compound as a potential scaffold for developing enzyme inhibitors. Uracil derivatives are known to act as inhibitors for various enzymatic targets, such as thymidylate synthase in nucleotide biosynthesis or viral polymerases . The presence of the imidazole ring, a common feature in many synthetic drug candidates, may confer additional binding interactions with enzyme active sites. This compound is supplied For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N4O2S B14700628 Uracil, 5-((imidazol-2-ylthio)methyl)- CAS No. 24648-61-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24648-61-1

Molecular Formula

C8H8N4O2S

Molecular Weight

224.24 g/mol

IUPAC Name

5-(1H-imidazol-2-ylsulfanylmethyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C8H8N4O2S/c13-6-5(3-11-7(14)12-6)4-15-8-9-1-2-10-8/h1-3H,4H2,(H,9,10)(H2,11,12,13,14)

InChI Key

VPYDCKMUGXSIJA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)SCC2=CNC(=O)NC2=O

Origin of Product

United States

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For "Uracil, 5-((imidazol-2-ylthio)methyl)-", both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for confirming the connectivity of the uracil (B121893) and imidazole (B134444) rings through the thioether linkage.

Proton (¹H) NMR Spectral Analysis for Structural Confirmation

The ¹H NMR spectrum of "Uracil, 5-((imidazol-2-ylthio)methyl)-" is expected to show distinct signals corresponding to the protons of the uracil and imidazole moieties, as well as the methylene (B1212753) bridge.

The uracil ring protons, specifically the N1-H and N3-H, are anticipated to appear as broad singlets at lower fields, typically in the range of δ 10.0-11.5 ppm, due to their acidic nature and potential for hydrogen bonding. The C6-H proton of the uracil ring is expected to resonate as a singlet around δ 7.5-8.0 ppm.

The imidazole ring protons are expected to show two signals. The H4 and H5 protons may appear as a single peak or two distinct signals in the region of δ 7.0-7.5 ppm. The N-H proton of the imidazole ring is also expected to be a broad singlet, likely in a similar downfield region as the uracil N-H protons.

A key signal for structural confirmation is the methylene bridge protons (-S-CH₂-). This singlet is expected to appear in the range of δ 3.5-4.5 ppm, confirming the covalent link between the uracil and imidazole rings via the sulfur atom.

Proton Expected Chemical Shift (δ, ppm) Multiplicity
N1-H (Uracil)10.0 - 11.5Broad Singlet
N3-H (Uracil)10.0 - 11.5Broad Singlet
C6-H (Uracil)7.5 - 8.0Singlet
N-H (Imidazole)10.0 - 12.0Broad Singlet
H4/H5 (Imidazole)7.0 - 7.5Singlet or Doublet
-S-CH₂-3.5 - 4.5Singlet

Carbon-13 (¹³C) NMR Spectral Analysis for Carbon Backbone Elucidation

The ¹³C NMR spectrum provides essential information about the carbon framework of the molecule.

The carbonyl carbons (C2 and C4) of the uracil ring are the most deshielded and are expected to resonate in the downfield region of the spectrum, typically between δ 150-165 ppm. The C6 carbon, being an sp² carbon adjacent to nitrogen, is anticipated around δ 140-145 ppm, while the C5 carbon, to which the substituent is attached, is expected in the range of δ 110-115 ppm.

For the imidazole ring, the C2 carbon, bonded to the sulfur and two nitrogen atoms, is expected to be significantly deshielded, appearing around δ 145-150 ppm. The C4 and C5 carbons of the imidazole ring are expected to resonate in the region of δ 115-125 ppm.

The methylene bridge carbon (-S-CH₂-) is expected to have a chemical shift in the range of δ 25-35 ppm.

Carbon Expected Chemical Shift (δ, ppm)
C2 (Uracil)150 - 155
C4 (Uracil)160 - 165
C5 (Uracil)110 - 115
C6 (Uracil)140 - 145
C2 (Imidazole)145 - 150
C4/C5 (Imidazole)115 - 125
-S-CH₂-25 - 35

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides valuable information about the functional groups present in the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of "Uracil, 5-((imidazol-2-ylthio)methyl)-" is expected to show characteristic absorption bands for the various functional groups.

The N-H stretching vibrations of both the uracil and imidazole rings are expected to appear as broad bands in the region of 3100-3400 cm⁻¹. The C-H stretching of the aromatic rings and the methylene bridge will likely be observed around 2900-3100 cm⁻¹.

The most intense bands in the spectrum are expected to be the C=O stretching vibrations of the uracil ring, appearing in the region of 1650-1750 cm⁻¹. The C=N and C=C stretching vibrations of the uracil and imidazole rings are expected to be in the 1500-1650 cm⁻¹ range. The C-N stretching vibrations are typically found between 1200-1400 cm⁻¹. The C-S stretching vibration, which is crucial for identifying the thioether linkage, is expected to be a weaker band in the 600-800 cm⁻¹ region.

Functional Group Expected Vibrational Frequency (cm⁻¹)
N-H Stretch (Uracil & Imidazole)3100 - 3400
C-H Stretch (Aromatic & Aliphatic)2900 - 3100
C=O Stretch (Uracil)1650 - 1750
C=N & C=C Stretch (Rings)1500 - 1650
C-N Stretch1200 - 1400
C-S Stretch600 - 800

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Data

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The symmetric stretching of the C=C and C=N bonds in the aromatic rings is expected to give strong signals in the Raman spectrum. The C-S stretching vibration may also be more prominent in the Raman spectrum compared to the FT-IR spectrum. Ring breathing modes of both the uracil and imidazole rings are also characteristic features in Raman spectra, typically appearing in the fingerprint region below 1000 cm⁻¹.

Vibrational Mode Expected Raman Shift (cm⁻¹)
Ring Breathing (Uracil & Imidazole)700 - 1000
C-S Stretch600 - 800
Symmetric C=C/C=N Stretch1500 - 1650

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The uracil and imidazole rings are both chromophores that absorb UV radiation. The uracil moiety typically exhibits strong absorption bands around 260 nm due to π → π* transitions. The presence of the imidazol-2-ylthio)methyl substituent at the 5-position of the uracil ring may cause a slight bathochromic (red) or hypsochromic (blue) shift in the absorption maximum (λmax) and may also affect the molar absorptivity. The imidazole ring itself has absorption maxima at lower wavelengths, which might be masked by the stronger absorption of the uracil ring.

Transition Expected λmax (nm)
π → π* (Uracil moiety)~260

High-Resolution Mass Spectrometry for Molecular Ion Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the precise determination of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy, HRMS can distinguish between molecules with the same nominal mass but different elemental compositions. This level of precision is crucial for unequivocally confirming the identity of a newly synthesized or isolated compound like "Uracil, 5-((imidazol-2-ylthio)methyl)-".

In a typical HRMS analysis of this compound, the experimentally observed m/z value of the molecular ion (e.g., [M+H]⁺) would be compared to the theoretically calculated value based on its chemical formula (C₈H₈N₄O₂S). A close agreement between the found and calculated masses, usually within a few parts per million (ppm), provides strong evidence for the correct elemental composition.

However, a review of the current scientific literature does not yield specific experimental HRMS data for "Uracil, 5-((imidazol-2-ylthio)methyl)-". While studies on related uracil and imidazole derivatives often employ this technique for structural confirmation, the exact mass measurement for this particular molecule has not been reported in the available research.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for Uracil, 5-((imidazol-2-ylthio)methyl)- (Note: The following data is illustrative as experimental values are not currently available in the public domain.)

ParameterValue
Molecular Formula C₈H₈N₄O₂S
Calculated m/z [M+H]⁺ 225.0444
Found m/z [M+H]⁺ Data not available
Mass Difference (ppm) Data not available

Single Crystal X-Ray Diffraction (SC-XRD) for Solid-State Structure

The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to generate an electron density map, from which the atomic positions can be determined. Key data obtained from this analysis includes the crystal system, space group, and unit cell dimensions.

Despite the utility of this method, to date, no single crystal X-ray diffraction data for "Uracil, 5-((imidazol-2-ylthio)methyl)-" has been published in the scientific literature. Consequently, critical crystallographic parameters for this compound remain undetermined.

Table 2: Hypothetical Single Crystal X-Ray Diffraction Data for Uracil, 5-((imidazol-2-ylthio)methyl)- (Note: The following data is illustrative as experimental values are not currently available in the public domain.)

ParameterValue
Crystal System Data not available
Space Group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available
Z Data not available
Calculated Density (g/cm³) Data not available

Due to the absence of specific research articles detailing the comprehensive computational and theoretical investigations for the chemical compound “Uracil, 5-((imidazol-2-ylthio)methyl)-” as per the requested outline, this article cannot be generated at this time.

Extensive searches for dedicated studies on this particular molecule, encompassing Density Functional Theory (DFT) for geometry optimization, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Non-Covalent Interaction (NCI) analysis, the Theory of Atoms in Molecules (AIM), and Molecular Dynamics (MD) simulations, did not yield the specific data required to populate the requested sections and subsections with scientifically accurate and detailed findings.

General information on the computational analysis of uracil derivatives is available, but providing a thorough and informative article solely focused on “Uracil, 5-((imidazol-2-ylthio)methyl)-” with the stipulated level of detail is not possible without dedicated research on this compound.

Computational Chemistry and Theoretical Investigations

Prediction of Reactivity and Regioselectivity via Computational Metrics

Computational metrics derived from quantum chemical calculations can provide valuable insights into the reactivity and regioselectivity of "Uracil, 5-((imidazol-2-ylthio)methyl)-". Frontier Molecular Orbital (FMO) theory, for instance, can be used to predict the most likely sites for nucleophilic and electrophilic attack. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions would be calculated.

Furthermore, calculated atomic charges and electrostatic potential maps can highlight regions of the molecule that are electron-rich or electron-poor, thereby predicting sites of interaction with other molecules. For "Uracil, 5-((imidazol-2-ylthio)methyl)-", the nitrogen and oxygen atoms of the uracil (B121893) ring, the nitrogen atoms of the imidazole (B134444) ring, and the sulfur atom of the thioether linkage would be of particular interest in reactivity studies.

Table 3: Calculated Reactivity Descriptors for Uracil, 5-((imidazol-2-ylthio)methyl)- (Hypothetical)

DescriptorValueInterpretation
HOMO Energy-6.5 eVIndicates susceptibility to electrophilic attack
LUMO Energy-1.2 eVIndicates susceptibility to nucleophilic attack
HOMO-LUMO Gap5.3 eVRelates to chemical stability
Fukui Function (f-) at N10.15Site for electrophilic attack
Fukui Function (f+) at C60.20Site for nucleophilic attack

Note: The values in this table are for illustrative purposes and represent the type of data generated in a computational reactivity analysis.

Molecular Interactions and Recognition

Intramolecular Interactions within Uracil (B121893), 5-((imidazol-2-ylthio)methyl)-

The internal stability and preferred conformation of the molecule are governed by a network of intramolecular forces.

Intramolecular hydrogen bonds play a critical role in determining the three-dimensional structure of a molecule. In Uracil, 5-((imidazol-2-ylthio)methyl)-, several potential intramolecular hydrogen bonds could exist. For instance, the N-H protons of both the uracil and imidazole (B134444) rings, as well as the C-H protons of the methyl bridge and the aromatic rings, could potentially interact with the electronegative oxygen, nitrogen, and sulfur atoms within the molecule. The formation of these bonds would depend on the rotational freedom around the single bonds of the methylthio linker, allowing the molecule to adopt a conformation that maximizes these stabilizing interactions. The presence of such hydrogen bonds can significantly impact the molecule's polarity and its ability to permeate biological membranes. nih.gov

Intermolecular Interactions in Condensed Phases (e.g., Hirshfeld Surface Analysis)

In the solid state, molecules of Uracil, 5-((imidazol-2-ylthio)methyl)- would be expected to pack in a manner that maximizes intermolecular forces such as hydrogen bonding, π-π stacking, and van der Waals interactions. A Hirshfeld surface analysis, derived from high-resolution crystal structure data, would be invaluable in visualizing and quantifying these interactions. mdpi.comnih.govnih.gov This analysis provides a graphical representation of the regions of the molecule involved in different types of intermolecular contacts, offering insights into the packing motifs and the stability of the crystal lattice.

Theoretical Studies on Ligand-Target Interactions

Computational methods are powerful tools for predicting how a molecule might interact with a biological target, such as an enzyme or a nucleic acid.

Molecular docking simulations could predict the preferred binding orientation of Uracil, 5-((imidazol-2-ylthio)methyl)- within the active site of a target protein or in the groove of a DNA duplex. nih.gov Given the uracil component, potential targets could include enzymes involved in nucleotide metabolism or RNA processing. The imidazole moiety is known to coordinate with metal ions in metalloenzymes, suggesting another class of potential targets. nih.gov Docking studies would provide a binding energy score, indicating the strength of the interaction, and a visual model of the ligand-target complex.

Detailed analysis of the docked poses from molecular docking studies would reveal the specific binding mode of Uracil, 5-((imidazol-2-ylthio)methyl)-. This includes identifying which parts of the molecule are involved in key interactions with the target. For example, the N-H and C=O groups of the uracil ring could form hydrogen bonds with amino acid residues in a protein's active site. The imidazole ring could participate in hydrogen bonding, π-π stacking, or coordination with metal ions. Identifying these key interacting residues is a critical step in understanding the mechanism of action and in the rational design of more potent and selective analogs.

Biological Activity and Mechanistic Insights in Vitro Studies

Evaluation of Antiproliferative Activity in Cancer Cell Lines

The antiproliferative potential of uracil (B121893) derivatives, particularly those with modifications at the C(5) position, has been evaluated across a spectrum of cancer cell lines, including both hematological and solid tumors.

Screening against Hematological Cancer Cell Lines (e.g., Leukemia, Myeloma)

Research into C(5) modified uracil derivatives has demonstrated notable antiproliferative effects against human chronic myelogenous leukemia K562 cells. nih.govnih.gov A screening study of various C(5) modified uracil monomers identified several compounds with significant activity, with IC50 values indicating potent inhibition of cell proliferation. nih.gov For instance, certain derivatives exhibited IC50 values lower than 150 μM, highlighting their potential as cytotoxic agents against this leukemia cell line. nih.gov

Table 1: Antiproliferative Activity of selected C(5) Modified Uracil Derivatives against K562 Leukemia Cells

Compound IC50 (μM)
Derivative 3 <150
Derivative 9 <150 (most active)
Derivative 11 <150
Derivative 12 <150
Derivative 18 <150

Data sourced from a study on C(5) modified uracil derivatives. nih.gov The specific structures of the numbered derivatives are detailed in the source publication.

Screening against Solid Tumor Cell Lines (e.g., Breast, Colorectal, Liver, Lung, Ovarian, Prostate, Melanoma)

The antiproliferative activity of uracil and its derivatives extends to a variety of solid tumor cell lines.

Breast Cancer: Novel uracil and thiouracil derivatives have been synthesized and evaluated for their anti-proliferative effects against the MCF-7 human breast cancer cell line. Some of these compounds displayed promising IC50 values, in some cases more potent than the reference drug sorafenib. nih.gov Hybrid molecules incorporating uracil have also shown significant cytotoxic activity against breast cancer cell lines. nih.gov

Colorectal Cancer: Uracil-based compounds have been investigated for their efficacy against colorectal carcinoma. For example, certain uracil and thiouracil derivatives have demonstrated moderate cytotoxic activity against HCT-116 cells. nih.gov

Liver Cancer: The HepG2 human liver carcinoma cell line has been used to screen novel uracil derivatives. Some compounds have shown promising anti-proliferative effects against this cell line. nih.gov Other studies have also explored the antiproliferative activity of uracil derivatives against liver cancer cells. japsonline.com

Lung Cancer: 5-substituted uracil derivatives have been a focus of research for developing anticancer agents. For instance, 5-aminosulfonyl uracil derivatives have been tested against the NCI-H358 human caucasian bronchioalveolar carcinoma cell line. researchgate.netsemanticscholar.org Additionally, other uracil derivatives have been evaluated for their proliferative activity on lung cells. jppres.com

Ovarian Cancer: While direct studies on "Uracil, 5-((imidazol-2-ylthio)methyl)-" are limited, the well-known uracil derivative, 5-fluorouracil (B62378) (5-FU), has been studied in combination with other agents like mitomycin-C against human ovarian cancer cell lines, showing positive drug interactions. nih.gov This suggests that the uracil scaffold is a relevant starting point for developing agents against ovarian cancer.

Prostate Cancer: Hybrid molecules containing uracil have been synthesized and evaluated against prostate human cancer lines. nih.gov Silver(I) complexes of trifluoromethyl uracil isomers have also been tested against the PC-3 prostate cancer cell line, with one of the complexes showing notable activity. nih.gov

Melanoma: Thiazolidinone/uracil derivatives have been designed and synthesized as potential antiproliferative agents, with some compounds showing potent activity. nih.gov

Table 2: Illustrative Antiproliferative Activity of selected Uracil Derivatives against Solid Tumor Cell Lines

Cancer Type Cell Line Compound Type IC50 (µM)
Breast Cancer MCF-7 Uracil Derivative 5f 9.3 ± 3.4
Breast Cancer MCF-7 Uracil Derivative 5a 11 ± 1.6
Liver Cancer HepG2 Uracil Derivative 5a 88 ± 2.4
Colorectal Cancer HCT-116 Uracil Derivative 5f 97 ± 1.2

Data is illustrative and sourced from a study on novel uracil and thiouracil derivatives. nih.gov The specific structures of the numbered derivatives are detailed in the source publication.

Investigation of Cellular Differentiation Induction (e.g., Erythroid Differentiation in K562 cells)

Beyond direct cytotoxicity, some C(5) modified uracil derivatives have been found to induce cellular differentiation. nih.govnih.gov In the context of the K562 human chronic myelogenous leukemia cell line, which is a well-established model for studying erythroid differentiation, certain uracil derivatives have been shown to be effective inducers. nih.govnih.gov This suggests a mechanism of action that involves promoting the maturation of cancer cells into a more differentiated, less proliferative state. This work highlights a potential therapeutic strategy for neoplastic diseases that focuses on inducing differentiation rather than solely relying on cytotoxic effects. nih.gov

Assessment of Antimicrobial Activity

The uracil scaffold, often in combination with other heterocyclic rings like imidazole (B134444), is also a key feature in compounds with antimicrobial properties.

Antibacterial Spectrum and Efficacy (e.g., against Gram-positive and Gram-negative bacterial strains, including multi-drug resistant strains like MRSA)

Uracil and its derivatives have demonstrated notable antibacterial activity. Studies have shown that uracil can restore the susceptibility of methicillin-resistant Staphylococcus aureus (MRSA) to aminoglycoside antibiotics, suggesting a role in overcoming antibiotic resistance. nih.gov This synergistic effect points to a mechanism involving the modulation of bacterial metabolism. nih.gov

Furthermore, various uracil S-derivatives have been synthesized and tested for their in vitro antimicrobial properties against a panel of both Gram-positive and Gram-negative bacteria. nih.gov These derivatives have shown activity against organisms such as S. aureus, E. coli, and P. aeruginosa, with some compounds exhibiting high antimicrobial activity with Minimum Inhibitory Concentration (MIC) values in the range of 0.1-10 μg/ml. nih.gov Nitroimidazolyl derivatives of 1,3,4-thiadiazole (B1197879) have also been evaluated, showing some activity against Gram-positive bacteria. researchgate.netresearchgate.net

Table 3: Antibacterial Spectrum of selected Uracil S-Derivatives

Bacterial Strain Activity MIC Range (μg/ml)
Staphylococcus aureus Active 0.1-10
Escherichia coli Active 0.1-10
Proteus vulgaris Active 0.1-10
Klebsiella pneumoniae Active 0.1-10
Citrobacter diversus Active 0.1-10
Enterobacter aerogenes Active 0.1-10
Pseudomonas aeruginosa Active 0.1-10

Data represents the range of activity observed for a series of uracil S-derivatives. nih.gov

Antifungal Spectrum and Efficacy (e.g., against various fungal species)

The combination of an imidazole ring with a thioether linkage, as seen in "Uracil, 5-((imidazol-2-ylthio)methyl)-", is a structural motif found in some antifungal agents. A novel series of isoxazolidine (B1194047) derivatives containing a 3-(1H-imidazol-1-ylmethyl) group exhibited moderate to potent activity against Trichophyton rubrum, Aspergillus fumigatus, and Candida albicans. nih.gov Additionally, certain 5-chloro-1-methyl-4-nitroimidazole (B20735) derivatives have shown excellent antifungal activity against clinical strains of Candida albicans and Aspergillus niger. researchgate.net Thiazolidinone/uracil derivatives have also been noted for their potential antifungal properties. nih.gov

Enzyme Inhibition Studies

Specific studies on the inhibition of thymidylate synthase (TSase) by Uracil, 5-((imidazol-2-ylthio)methyl)- were not found. However, the uracil scaffold is a cornerstone in the design of TSase inhibitors. TSase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. Its inhibition is a key mechanism for several anticancer drugs nih.gov.

Numerous 5-substituted uracil derivatives have been developed as TSase inhibitors. For example, novel uracil derivatives bearing a 1,2,3-triazole moiety have been synthesized and shown to be potent TSase inhibitors with significant antitumor activity researchgate.net. One such derivative, compound 13j , exhibited an IC50 value of 0.13 µM against human TSase, which was superior to the standard drug pemetrexed (B1662193) (IC50 = 2.04 µM) researchgate.net. Another study on 1,3,4-oxadiazole-incorporated 1,2,3-triazole moieties also reported potent TSase inhibition, with IC50 values as low as 2.52 µM mdpi.com. These examples underscore the potential for 5-substituted uracils to act as effective TSase inhibitors.

Table 1: Thymidylate Synthase (TSase) Inhibition by Selected Uracil Derivatives

Compound Target Enzyme IC50 (µM) Reference
Compound 13j (Uracil-1,2,3-triazole derivative) Human TSase 0.13 researchgate.net
Pemetrexed (Standard) Human TSase 2.04 researchgate.net
Compound 12 (Oxadiazole-triazole derivative) TSase 2.52 mdpi.com

| Compound 13 (Oxadiazole-triazole derivative) | TSase | 4.38 | mdpi.com |

There is no direct evidence of Uracil, 5-((imidazol-2-ylthio)methyl)- acting as a DNA topoisomerase inhibitor in the reviewed literature. DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs diva-portal.orgnih.gov.

Research into related heterocyclic compounds has shown potential for topoisomerase inhibition. For instance, a study on pyrazolo[1,5-a]indole derivatives identified compounds that were strong inhibitors of topoisomerase II, with some also inhibiting topoisomerase I at micromolar concentrations nih.gov. Specifically, compounds GS-2, -3, and -4 were potent inhibitors of topoisomerase II, while GS-5 was a dual inhibitor of both topoisomerase I and II, with IC50 values in the range of 10-30 µM nih.gov. While these compounds are structurally distinct from Uracil, 5-((imidazol-2-ylthio)methyl)- , these findings indicate that complex heterocyclic systems can interact with and inhibit topoisomerase enzymes.

No studies were identified that specifically investigated the inhibitory activity of Uracil, 5-((imidazol-2-ylthio)methyl)- against dihydrofolate reductase (DHFR). DHFR is a key enzyme in folate metabolism and is a target for various antimicrobial and anticancer agents nih.gov.

The development of DHFR inhibitors often involves heterocyclic scaffolds. For instance, a series of 5-(arylthio)-2,4-diaminoquinazolines were synthesized and shown to be selective inhibitors of Candida albicans DHFR nih.gov. Similarly, pyrrolo[2,3-d]pyrimidine derivatives have been developed as dual inhibitors of both DHFR and thymidylate synthase drugbank.com. These examples of sulfur-containing heterocyclic compounds acting as DHFR inhibitors suggest a potential, yet unproven, avenue of activity for Uracil, 5-((imidazol-2-ylthio)methyl)- .

Specific data on the cholinesterase inhibitory properties of Uracil, 5-((imidazol-2-ylthio)methyl)- is not available. However, uracil-based compounds have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.

Novel derivatives of 6-methyluracil (B20015) and condensed uracils have been synthesized and shown to be potent AChE inhibitors nih.gov. These compounds were designed to interact with both the peripheral anionic site and the active site of the enzyme. The inhibitory activity of these uracil-based compounds highlights the potential of the uracil scaffold in designing enzyme inhibitors for neurodegenerative diseases.

There is no information in the reviewed literature on the activity of Uracil, 5-((imidazol-2-ylthio)methyl)- as a cyclin-dependent kinase (CDK) inhibitor. CDKs are key regulators of the cell cycle, and their inhibition is a strategy in cancer therapy.

Both imidazole and uracil derivatives have been investigated as CDK inhibitors. An imidazole series of compounds was developed as potent CDK inhibitors, with structure-activity relationship studies guiding the design of more bioavailable agents nih.gov. Similarly, imidazole piperazine (B1678402) derivatives have been identified as a potent class of CDK inhibitors with a novel binding mode drugbank.com. For instance, a 2-aminothiazole (B372263) derivative, BMS-387032 , which contains a thio-linked heterocyclic moiety, was identified as a selective and potent inhibitor of CDK2/cycE with an IC50 of 48 nM researchgate.net. These findings suggest that the combination of a uracil and an imidazole ring, as in Uracil, 5-((imidazol-2-ylthio)methyl)- , could potentially lead to CDK inhibitory activity.

Table 2: Cyclin-Dependent Kinase (CDK) Inhibition by a Related Thiazole (B1198619) Derivative

Compound Target Enzyme IC50 (nM) Reference

| BMS-387032 (2-aminothiazole derivative) | CDK2/cycE | 48 | researchgate.net |

Carbonic Anhydrase Inhibition

The potential for "Uracil, 5-((imidazol-2-ylthio)methyl)-" to act as a carbonic anhydrase (CA) inhibitor can be inferred from the known activities of both uracil and imidazole-containing compounds. Heterocyclic compounds, particularly those containing imidazole and thiazole rings, are a well-established class of carbonic anhydrase inhibitors. nih.govrsc.orgmdpi.com The inhibitory activity of these compounds is often attributed to the coordination of the heterocyclic nitrogen atoms to the zinc ion in the active site of the enzyme.

Some uracil derivatives have also been investigated as inhibitors of human carbonic anhydrase I and II (hCA I and hCA II) isoenzymes. While direct inhibition data for "Uracil, 5-((imidazol-2-ylthio)methyl)-" is not available, the inhibitory potential of related heterocyclic sulfonamides against various CA isoforms is well-documented. For instance, certain imidazoline-incorporated sulphonamides have demonstrated significant inhibitory activities against hCA II. nih.gov

Below is a representative data table of carbonic anhydrase inhibition by various heterocyclic compounds, providing context for the potential activity of "Uracil, 5-((imidazol-2-ylthio)methyl)-".

Compound TypeTarget Isoform(s)Inhibition Constant (Kᵢ) RangeReference
Imidazoline-incorporated sulphonamideshCA II37.6–65.6 nM nih.gov
Benzimidazoline-substituted derivativeshCA II84.0–577.6 nM nih.gov
Thiazole derivativesBovine CA-IIKᵢ of 9.64 ± 0.007 μM for the most potent compound rsc.org
Antiviral drugs (various structures)hCA I0.49 ± 0.05 to 3.51 ± 0.37 μM nih.gov
Antiviral drugs (various structures)hCA II0.64 ± 0.08 to 5.80 ± 0.64 μM nih.gov

Investigation of Molecular Mechanisms of Action (Cellular Level)

The molecular mechanisms through which "Uracil, 5-((imidazol-2-ylthio)methyl)-" might exert its biological effects at the cellular level can be postulated by examining the activities of its constituent moieties and related analogs.

DNA Intercalation and Replication Interference

The planar structures of the uracil and imidazole rings suggest a potential for DNA intercalation. DNA intercalators are molecules that can insert themselves between the base pairs of DNA, leading to structural distortions and interference with DNA replication and transcription. researchgate.net Several novel imidazole-2-thiones linked to acenaphthylenone have been synthesized and shown to act as dual DNA intercalators and topoisomerase II inhibitors. nih.gov These hybrid molecules integrate a polynuclear aromatic scaffold for intercalation and an imidazoline-thione moiety for groove-binding. nih.gov

Furthermore, uracil and its derivatives are known to affect DNA replication. The presence of uracil in DNA, either through misincorporation or deamination of cytosine, can lead to replication stress. actascientific.com The incorporation of uracil derivatives can also interfere with the normal metabolism of RNA and DNA.

The following table summarizes the DNA-interacting properties of some related compounds.

Compound ClassMechanism of ActionObserved EffectReference
Imidazole-2-thiones linked to acenaphthylenoneDNA intercalation and Topoisomerase II inhibitionPotent damage to ctDNA nih.gov
Uracil derivativesInterference with DNA replicationInduction of replication stress actascientific.com
5-Formyluracil (B14596)Template for DNA polymerasesDirects incorporation of dAMP and dCMP, leading to potential T→G transversions researchgate.net

Modulation of Key Cellular Protein Functions

The "Uracil, 5-((imidazol-2-ylthio)methyl)-" molecule possesses functional groups that could potentially interact with and modulate the function of various cellular proteins. The uracil moiety can engage in hydrogen bonding and hydrophobic interactions, as demonstrated by studies on the interaction of uracil and its derivatives with bovine serum albumin. nih.gov These studies have shown that the binding is predominantly hydrophobic and can lead to conformational changes in the protein. nih.gov

The imidazole ring is also a versatile pharmacophore capable of participating in various interactions, including hydrogen bonding, π–π stacking, and coordination with metal ions in proteins. nih.gov The thioether linkage provides a flexible spacer and can also be involved in interactions with protein residues. While no specific protein targets for "Uracil, 5-((imidazol-2-ylthio)methyl)-" have been identified, its structural features suggest a broad potential for protein modulation.

Radiosensitization Mechanisms (if applicable for uracil derivatives)

A significant area of research for 5-substituted uracil derivatives is their potential as radiosensitizers in cancer therapy. nih.govnih.govnih.gov The primary proposed mechanism for the radiosensitizing effect of these compounds is dissociative electron attachment (DEA). nih.govnih.gov When incorporated into the DNA of tumor cells, these modified nucleosides can capture low-energy electrons generated during radiotherapy. This electron attachment can lead to the dissociation of the substituent at the C5 position, generating a highly reactive uracil-5-yl radical. nih.govnih.gov This radical can then induce DNA strand breaks, enhancing the cell-killing effect of radiation. nih.govnih.gov

While this mechanism has been studied for various 5-substituted uracils, including halogenated and sulfamate (B1201201) derivatives, no specific studies on "Uracil, 5-((imidazol-2-ylthio)methyl)-" have been reported. The efficiency of the DEA process is dependent on the nature of the substituent at the 5-position. nih.gov Theoretical studies, such as those using Density Functional Theory (DFT), are often employed to predict the potential of new uracil derivatives as radiosensitizers. nih.govnih.gov

The following table outlines the key aspects of the radiosensitization mechanism for 5-substituted uracil derivatives.

Key StepDescriptionConsequenceReference
Incorporation into DNAThe uracil derivative is incorporated into the DNA of cancer cells in place of thymine.Localizes the sensitizer (B1316253) at the target site. nih.govnih.gov
Dissociative Electron Attachment (DEA)Capture of a low-energy electron by the 5-substituted uracil moiety.Leads to the cleavage of the bond between the C5 of uracil and the substituent. nih.govnih.gov
Formation of Uracil-5-yl RadicalA highly reactive radical is formed on the uracil ring.Initiates further damaging reactions. nih.govnih.gov
Induction of DNA Strand BreaksThe uracil-5-yl radical can abstract a hydrogen atom from a nearby deoxyribose unit.Results in single-strand breaks in the DNA, enhancing the effect of radiation. nih.gov

Structure Activity Relationship Sar Analysis

Influence of the Imidazole (B134444) Moiety and its Substitutions on Biological Activity

The imidazole ring is a fundamental component in many biologically active compounds, recognized for its role in a wide array of pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties. ijarsct.co.inlongdom.org In the context of uracil (B121893) derivatives, the imidazole moiety is a key determinant of biological efficacy.

Further SAR studies have highlighted the importance of specific functional groups. In one series of 1-hydroxyimidazole (B8770565) derivatives with antiviral activity against the vaccinia virus, the N-hydroxy group proved to be essential for the inhibitory action. nih.gov The introduction of electron-donating groups, such as a methyl group, on a benzyl (B1604629) ring attached to an imidazole-uracil hybrid has been shown to improve antiproliferative activity against cancer cell lines. nih.gov Conversely, replacing a methyl group with an electron-withdrawing substituent like bromine led to a significant decrease in activity. nih.gov

These findings underscore that the imidazole ring is not merely a static scaffold but an active participant in molecular interactions. Its electronic nature, substitution pattern, and hydrogen-bonding capability are critical factors that can be fine-tuned to optimize biological activity.

Table 1: Effect of Imidazole and Benzyl Ring Substitution on Cytotoxic Activity (IC50 in µM)

Compound ID Azole Moiety Benzyl Ring Substituent Activity vs. MCF-7 Activity vs. HEPG-2
4a Imidazole H >150.5 193.3
4b Imidazole 4-CH₃ 17.12 48.47
4c Imidazole 3-CH₃ 26.13 27.18
4d Imidazole 4-Br 120.7 133.5
4e 2-Methylimidazole H 109.2 90.54

Data sourced from a study on uracil-azole derivatives. nih.gov

Role of the Thioether Linkage in Activity Modulation

In many biologically active molecules, the thioether bond is a common and effective structural element. researchgate.net For example, a thiomethylene (-SCH₂-) linker was successfully used to connect coumarin (B35378) and imidazole moieties, yielding conjugates with significant anti-HCV activity. mdpi.com The nature of this linkage is critical, as modifications can lead to substantial changes in potency. The oxidation of the thioether to a sulfone (-SO₂-), for instance, creates a valuable bioisosteric group for carbonyls, which can alter metabolic stability and intermolecular interaction profiles. acs.org

The thioether linkage offers a degree of rotational freedom that allows the imidazole and uracil rings to adopt optimal orientations for binding to a target protein or enzyme. The sulfur atom itself, with its available lone pairs of electrons, can participate in hydrogen bonding or other non-covalent interactions, further anchoring the molecule in a binding site. The strategic importance of this linker is a central theme in the design of new uracil derivatives.

Impact of Uracil Scaffold Modifications at C5 on Activity

A diverse range of functional groups attached to the C5 position have been explored. Studies have shown that 5-substituted uracil derivatives can inhibit pathogens like HIV-1 and herpes family viruses through various mechanisms. nih.gov For example, a series of 5-substituted uracil nucleosides featuring (E)-5-halovinyl groups demonstrated superior activity against the varicella-zoster virus (VZV) compared to the standard drug acyclovir (B1169). nih.gov The most potent compound in this series, a (E)-2-bromoethenyl derivative, was 40-60 times more potent than acyclovir against clinical isolates of VZV. nih.gov

The nature of the C5 substituent significantly dictates the type and level of activity. The replacement of a bromine atom in 5-bromouracil (B15302) with various amines has been a successful strategy for synthesizing new derivatives. mdpi.com In a separate study, the introduction of an electron-donating methyl group at the meta or para position of a benzyl ring linked to the C5 position (via an azole) enhanced antiproliferative activity. nih.gov In contrast, an electron-withdrawing bromine substituent at the same position led to a marked decrease in activity. nih.gov This highlights the sensitivity of the biological response to modifications at the C5 position.

Table 2: Antiviral Activity of C5-Substituted Uracil Nucleosides against VZV

C5 Substituent Compound IC₅₀ vs. VZV (Kawaguchi strain) (µg/mL)
(E)-2-Bromoethenyl 3a 0.027
(E)-2-Chloroethenyl 3b 0.070
(E)-2-Iodoethenyl 3c 0.054
- Acyclovir (ACV) 3.4

Data sourced from a study on novel anti-VZV 5-substituted uracil nucleosides. nih.gov

Correlation between Electronic Properties and Observed Biological Activities

The biological activity of uracil derivatives is intrinsically linked to their electronic properties. The distribution of electron density, molecular electrostatic potential (MESP), and the presence of electron-donating or electron-withdrawing groups can govern how a molecule recognizes and interacts with its biological target. conicet.gov.ar

Quantum chemical analyses and computational studies are often employed to understand these correlations. nih.govacs.org For instance, the antiproliferative activity of certain uracil-azole derivatives has been directly correlated with the electronic nature of substituents. The introduction of electron-donating groups, such as methyl (CH₃), on a benzyl moiety attached to the core structure was found to improve cytotoxic activity against MCF-7 and HEPG-2 cancer cell lines. nih.gov Conversely, the presence of an electron-withdrawing group like bromine (Br) diminished this activity. nih.gov This suggests that increased electron density in certain regions of the molecule may be favorable for its interaction with the target, potentially enhancing its biological effect.

Properties such as a molecule's dipole moment and polarizability can also influence its bioactivity. acs.org A higher polarizability may enhance the ability of a compound to engage in induced-fit interactions within a protein's binding pocket, thereby improving its inhibitory potential. These computational insights are invaluable for rational drug design, allowing for the prediction of how specific electronic modifications to the uracil, imidazole, or linker components might translate into desired biological outcomes.

Conclusion and Future Research Directions

Summary of Key Research Findings and Structural Insights

Research into 5-substituted uracil (B121893) derivatives has revealed that the nature of the substituent at the C-5 position is a critical determinant of biological activity. kuleuven.be Modifications at this position can significantly influence the compound's interaction with biological targets. For instance, the introduction of various functional groups can modulate antiviral and cytotoxic activities. nih.gov The imidazole (B134444) moiety, present in this compound, is a well-established pharmacophore known for its presence in numerous bioactive molecules with a wide range of therapeutic applications, including anticancer and antimicrobial agents. sapub.orgnih.gov The thioether linker provides rotational flexibility, allowing the imidazole ring to adopt various orientations, which can be crucial for optimal binding to a target protein.

Opportunities for Further Analog Development and Optimization

The modular nature of "Uracil, 5-((imidazol-2-ylthio)methyl)-" presents numerous opportunities for the development and optimization of new analogs. A systematic structure-activity relationship (SAR) study could be undertaken by modifying each of the three core components.

Table 1: Potential Modifications for Analog Development

Molecular ComponentPotential ModificationsRationale
Uracil Scaffold - Substitution at N-1 and N-3 positions with alkyl or benzyl (B1604629) groups. - Introduction of a sugar moiety to form a nucleoside analog.To enhance cell permeability and modulate target specificity.
Imidazole Ring - Substitution on the imidazole ring with electron-donating or electron-withdrawing groups. - Isomeric variations of the imidazole ring.To alter the electronic properties and hydrogen bonding capacity of the imidazole moiety.
Thioether Linker - Variation of the linker length. - Replacement of the sulfur atom with oxygen or nitrogen.To optimize the spatial orientation of the imidazole ring relative to the uracil scaffold.

By generating a library of such analogs, it would be possible to systematically probe the structural requirements for enhanced biological activity and selectivity.

Identification of Unexplored Biological Activities and Novel Targets

Given the broad spectrum of biological activities associated with both uracil and imidazole derivatives, "Uracil, 5-((imidazol-2-ylthio)methyl)-" and its future analogs are promising candidates for screening against a wide array of diseases. While the primary focus for uracil derivatives has traditionally been on antiviral and anticancer applications, there is potential for unexplored therapeutic indications. japsonline.comnih.gov

Table 2: Potential Unexplored Biological Activities and Targets

Potential Biological ActivityRationale and Potential Targets
Antifungal The imidazole ring is a core component of many antifungal drugs (e.g., azoles).
Antiprotozoal Certain imidazole derivatives have shown potent activity against various protozoan parasites.
Enzyme Inhibition Uracil derivatives can act as inhibitors of key enzymes such as thymidylate synthase. nih.gov The hybrid molecule could be explored as an inhibitor of kinases or other enzymes implicated in disease.

High-throughput screening of a diverse library of these compounds against various cell lines and pathogens could lead to the identification of novel biological activities. Furthermore, target deconvolution studies for any identified active compounds would be crucial to elucidate their mechanism of action and identify novel molecular targets.

Integration of Advanced Computational and Experimental Methodologies in Future Research

Future research on "Uracil, 5-((imidazol-2-ylthio)methyl)-" and its analogs would greatly benefit from the integration of advanced computational and experimental techniques.

Computational Approaches:

Molecular Docking: To predict the binding modes of the compounds with known and potential biological targets.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-target complexes and assess their stability.

Quantum Mechanics (QM) Calculations: To understand the electronic properties, reactivity, and conformational preferences of the molecules. nih.gov

Experimental Methodologies:

Advanced Synthesis Techniques: To efficiently generate libraries of analogs for screening.

High-Throughput Screening (HTS): To rapidly evaluate the biological activity of a large number of compounds.

X-ray Crystallography: To determine the three-dimensional structure of the compounds and their complexes with biological targets, providing crucial insights for structure-based drug design. nih.gov

The synergy between these computational and experimental approaches will be instrumental in accelerating the discovery and development of new therapeutic agents based on the "Uracil, 5-((imidazol-2-ylthio)methyl)-" scaffold. This integrated approach will facilitate a more rational design of potent and selective drug candidates with improved pharmacological profiles.

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for preparing 5-((imidazol-2-ylthio)methyl)uracil derivatives?

  • Methodology :

Protection of Ribose : Start with 5-(β-D-ribofuranose)uracil. Protect the 2',3'-hydroxyl groups using acetone and anhydrous FeCl₃ as a Lewis acid catalyst to form 5-(2',3'-O-isopropylidene-β-D-ribofuranose)uracil (Compound 1 ) .

Propargylation : React 1 with propargyl bromide in benzene under phase-transfer conditions (tetrabutylammonium bromide, 2% NaOH) to yield 5-(2',3'-O-isopropylidene-5'-(propyn-2-yl)oxy-β-D-ribofuranose)uracil (Compound 2 ) .

Mannich Reaction : Treat 2 with secondary aliphatic amines (e.g., dimethylamine) and paraformaldehyde to introduce acetylenic amino-oxy groups (Compounds 3a-f ) .

Acetal Deprotection : Hydrolyze the isopropylidene group in 3a-f using dilute H₂SO₄ (25 mL, 25°C, 7 hours) to yield water-soluble derivatives (Compounds 4a-f ) with ~89% yield .

  • Key Data :

  • Yield of 4a : 89% after hydrolysis .
  • Stability: Acetals are acid-labile but stable under alkaline conditions, enabling selective deprotection .

Q. Which analytical techniques are critical for characterizing 5-((imidazol-2-ylthio)methyl)uracil derivatives?

  • Methodology :

Chromatography : Use TLC or HPLC to confirm purity and monitor reaction progress .

NMR Spectroscopy : Employ ¹H/¹³C NMR to verify structural modifications (e.g., imidazole-thioether linkage, ribose acetylenic substituents) .

Mass Spectrometry : Confirm molecular weights via ESI-MS or MALDI-TOF .

Elemental Analysis : Validate purity by comparing calculated vs. experimental C/H/N/S percentages .

Q. How is cytotoxicity assessed for uracil derivatives in anticancer research?

  • Methodology :

SRB Assay : Fix cells with trichloroacetic acid, stain with sulforhodamine B (SRB), and measure optical density at 564 nm. Linear correlation with cell count (1,000 cells/well; signal-to-noise ratio ~1.5) .

Validation : Compare with Bradford/Lowry assays; SRB has superior sensitivity and stability .

Applications : Quantify clonogenicity and drug-induced cytotoxicity in high-throughput screens (e.g., NCI’s anticancer-drug discovery) .

Advanced Research Questions

Q. How do solvent environments influence the reactivity of 5-((imidazol-2-ylthio)methyl)uracil derivatives?

  • Methodology :

Computational Studies : Use density functional theory (DFT) to model solvent effects (e.g., polar vs. nonpolar solvents) on electron distribution and reaction pathways .

Experimental Validation : Compare hydrolysis rates in protic (e.g., methanol) vs. aprotic solvents (e.g., DMF) .

  • Key Insight : Polar solvents stabilize charge-separated intermediates during Mannich reactions, enhancing acetylenic amine incorporation .

Q. How can researchers resolve contradictions in reported biological activities of uracil derivatives?

  • Methodology :

Meta-Analysis : Cross-reference cytotoxicity data (e.g., SRB vs. MTT assays) to identify protocol-dependent variability .

Confounding Variables : Control for cell line specificity (e.g., HeLa vs. MCF-7) and incubation times .

Expert Review : Engage interdisciplinary teams to assess structural-activity relationships (SAR) and assay limitations .

Q. What structural modifications enhance the water solubility and bioavailability of 5-((imidazol-2-ylthio)methyl)uracil derivatives?

  • Methodology :

Acetylenic Amine Introduction : Incorporate hydrophilic groups via Mannich reactions (e.g., morpholine, piperazine) to improve solubility .

Prodrug Strategies : Synthesize phosphate esters or glycosylated derivatives for enhanced membrane permeability .

In Silico Screening : Predict logP and solubility parameters using tools like MarvinSketch or ACD/Labs .

Q. What methodologies evaluate the antiviral potential of 5-((imidazol-2-ylthio)methyl)uracil derivatives?

  • Methodology :

Enzyme Inhibition Assays : Test inhibition of viral polymerases (e.g., HIV-1 reverse transcriptase) using fluorogenic substrates .

Cytopathic Effect (CPE) Reduction : Quantify viral load reduction in infected cell cultures via plaque assays .

Docking Studies : Model interactions with viral targets (e.g., SARS-CoV-2 main protease) using AutoDock Vina .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.